2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate
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Overview
Description
2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials may include isoquinoline derivatives, tert-butyl esters, and methyl piperidine. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the tert-butyl and methyl groups through nucleophilic substitution reactions.
Cyclization: Formation of the isoquinoline ring system through cyclization reactions.
Esterification: Formation of ester bonds through esterification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Substitution of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Interference with signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline ring structures.
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Ester Derivatives: Compounds with similar ester functional groups.
Uniqueness
2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H32N2O4 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C22H32N2O4/c1-22(2,3)28-21(26)24-14-11-17-16(15-9-12-23(4)13-10-15)7-6-8-18(17)19(24)20(25)27-5/h6-8,15,19H,9-14H2,1-5H3 |
InChI Key |
WCRCSFOLXFAYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC=C2C1C(=O)OC)C3CCN(CC3)C |
Origin of Product |
United States |
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